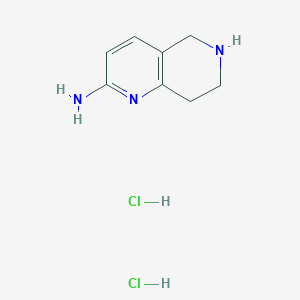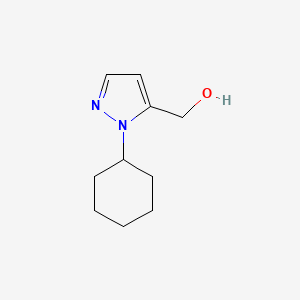![molecular formula C25H19ClFN3O2S B2488264 [5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-28-6](/img/structure/B2488264.png)
[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H19ClFN3O2S and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der gastroösophagealen Refluxkrankheit (GERD)
TAK-438 ist ein potenter kalium-kompetitiver Säureblocker (P-CAB). Er hemmt das H(+),K(+)-ATPase-Enzym, das für die Magensäuresekretion verantwortlich ist. Im Gegensatz zu Protonenpumpenhemmern (PPIs) zeigt TAK-438 eine länger anhaltende Wirksamkeit. Daher wurde es als potenzielle Behandlung für GERD untersucht, eine Erkrankung, die durch sauren Rückfluss aus dem Magen in die Speiseröhre gekennzeichnet ist .
Therapie von Magengeschwüren
Magengeschwüre, die durch übermäßige Säureproduktion und Schädigung der Magenschleimhaut verursacht werden, können mit TAK-438 behandelt werden. Seine starke hemmende Wirkung auf die Magensäuresekretion macht es zu einem vielversprechenden Kandidaten für die Behandlung von Magengeschwüren .
Säurebedingte Erkrankungen
Über GERD und Magengeschwüre hinaus könnte TAK-438 Anwendung in anderen säurebedingten Erkrankungen finden, wie z. B. dem Zollinger-Ellison-Syndrom (eine seltene Erkrankung, die eine übermäßige Magensäureproduktion verursacht) und stressbedingter Gastritis .
Verbesserter Schutz der Magenschleimhaut
Der einzigartige Wirkmechanismus von TAK-438 reduziert nicht nur die Säuresekretion, sondern verbessert auch den Schutz der Magenschleimhaut. Diese Eigenschaft könnte sich als vorteilhaft erweisen, um Schleimhautschäden zu verhindern, die durch verschiedene Faktoren verursacht werden, darunter Stress, Alkohol und nichtsteroidale Antirheumatika (NSAIDs) .
Eradikation von Helicobacter pylori
Die Kombination von TAK-438 mit Antibiotika kann die Eradikation von Helicobacter pylori verbessern, einem Bakterium, das mit Magengeschwüren und Magenkrebs in Verbindung gebracht wird. Seine doppelte Wirkung auf die Säuresekretion und den Schleimhautschutz trägt zu dieser potenziellen Anwendung bei .
Vergleichende Studien mit Protonenpumpenhemmern (PPIs)
Forscher haben vergleichende Studien zwischen TAK-438 und PPIs durchgeführt, um deren Wirksamkeit, Sicherheit und Wirkdauer zu beurteilen. Diese Studien liefern wertvolle Einblicke in die klinische Anwendung von TAK-438 .
Zusammenfassend lässt sich sagen, dass TAK-438 ein vielversprechender neuer Wirkstoff für säurebedingte Erkrankungen ist, der Vorteile gegenüber bestehenden Behandlungen bietet. Sein einzigartiges Profil rechtfertigt weitere Untersuchungen und klinische Studien, um seine potenziellen Anwendungen vollständig zu erforschen . Wenn Sie mehr Informationen oder zusätzliche Anwendungen wünschen, zögern Sie nicht zu fragen! 😊
Eigenschaften
IUPAC Name |
[5-(3-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-4-7-18(26)9-15)30-25(20)33-13-16-5-2-3-8-21(16)27/h2-9,11,31H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAFCMWNTAVQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC=CC=C5F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

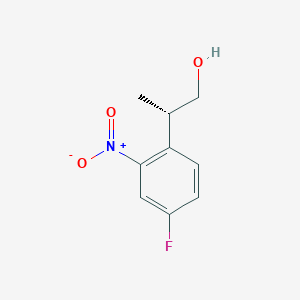
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)
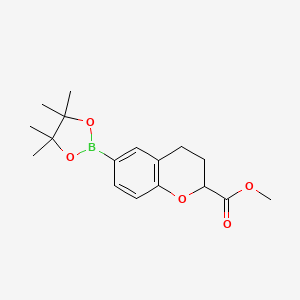
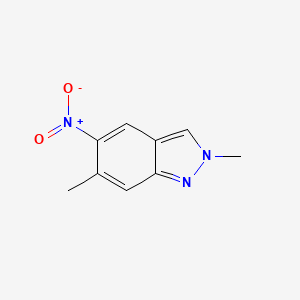
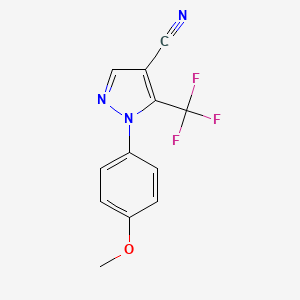
![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
